1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride
Description
1-(4-(4-Chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is a benzimidazole derivative featuring a 4-chlorophenoxybutyl chain at the 1-position of the benzimidazole core, with a hydrochloride counterion. This compound is structurally characterized by:
- Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 2.
- 4-Chlorophenoxybutyl substituent: A four-carbon alkyl chain linking the benzimidazole to a para-chlorinated phenoxy group.
- Hydrochloride salt: Enhances solubility and stability for pharmaceutical applications .
Key physicochemical properties include a molecular weight of ~357.3 g/mol (C₁₇H₁₇Cl₂N₂O·HCl) and high purity (>99%) confirmed via LCMS-ESI .
Properties
IUPAC Name |
1-[4-(4-chlorophenoxy)butyl]benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O.ClH/c18-14-7-9-15(10-8-14)21-12-4-3-11-20-13-19-16-5-1-2-6-17(16)20;/h1-2,5-10,13H,3-4,11-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYLQVBUTOWGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCCOC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with butyl bromide in the presence of a base such as potassium carbonate to form 4-(4-chlorophenoxy)butane.
Cyclization to Benzimidazole: The next step involves the cyclization of the intermediate with o-phenylenediamine under acidic conditions to form the benzimidazole ring.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt of 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Impact: The target compound’s 4-chlorophenoxybutyl chain distinguishes it from analogs with shorter alkyl links (e.g., benzyl or methoxybenzyl groups). This extended chain may enhance membrane permeability or receptor binding .
- Salt Forms: Hydrochloride salts (target compound and 1-[6-(2-chloro-4-methoxyphenoxy)hexyl]-1H-imidazole hydrochloride ) improve aqueous solubility compared to free bases.
Pharmacological Activities
Enzyme Inhibition
- AChE Inhibition: Benzimidazole derivatives with alkoxyalkyl chains (e.g., 1-(sec-butoxymethyl)-1H-benzo[d]imidazole) exhibit IC₅₀ values as low as 1.533 mM, outperforming donepezil (reference drug) . The target compound’s phenoxybutyl group may similarly enhance AChE binding via hydrophobic interactions.
Antimicrobial Activity
Derivatives like 2-chloro-1-(4-methoxybenzyl)-1H-benzimidazole show antifungal and antibacterial efficacy, attributed to electron-withdrawing chloro and methoxy groups disrupting microbial membranes . The target compound’s 4-chlorophenoxy group may confer similar properties.
Biological Activity
1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride, commonly referred to as BML-277, is a compound of significant interest due to its biological activities, particularly as a selective inhibitor of checkpoint kinase 2 (Chk2). This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C20H14ClN3O2
- Molecular Weight : 363.797 g/mol
- CAS Number : 516480-79-8
- IC50 for Chk2 Inhibition : 15 nM
BML-277 acts primarily as a Chk2 inhibitor , which plays a crucial role in the DNA damage response pathway. By inhibiting Chk2, BML-277 can interfere with cell cycle regulation and promote apoptosis in cancer cells. The compound's ability to stabilize DNA and inhibit topoisomerases further enhances its anticancer properties.
Anticancer Properties
Research indicates that BML-277 exhibits potent anticancer activity across various cancer cell lines. A study evaluating its effects on human cancer cell lines revealed significant cytotoxicity and inhibition of cell proliferation, particularly in p53-deficient tumors. The compound was shown to induce DNA damage and apoptosis through the activation of the p53 pathway when Chk2 was inhibited.
Table 1: Summary of Biological Activities
Case Study 1: Inhibition of Cancer Cell Growth
In a study published in the Journal of Medicinal Chemistry, BML-277 was tested against a panel of 60 human cancer cell lines. The results demonstrated that the compound effectively inhibited cell growth in several types of cancer, particularly those lacking functional p53. The mechanism involved the stabilization of DNA and interference with topoisomerase activity, leading to increased DNA damage and subsequent apoptosis.
Case Study 2: Selectivity for Chk2
A comparative analysis highlighted BML-277's selectivity for Chk2 over other kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. The study utilized biochemical assays to confirm that BML-277 preferentially binds to Chk2, resulting in significant inhibition at low concentrations.
Synthesis and Structural Insights
BML-277 is synthesized through a multi-step chemical process that involves the reaction of 4-chlorophenol with butyl groups followed by benzimidazole formation. The synthetic route ensures high purity and yield, making it suitable for further biological evaluations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1H-benzimidazole with 4-(4-chlorophenoxy)butyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF or acetonitrile. Purification typically involves column chromatography or recrystallization . Catalysts such as SiO₂ nanoparticles may enhance reaction efficiency, as demonstrated in analogous benzimidazole syntheses .
Q. How is the structural integrity of this compound validated post-synthesis?
- Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.0–8.5 ppm, chlorophenoxy protons at δ 6.8–7.4 ppm) .
- ESI-MS : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- Elemental analysis : Ensure purity (>95%) by matching calculated vs. observed C, H, N percentages .
Q. What preliminary biological screening assays are recommended for this compound?
- Answer :
- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., Candida albicans) using broth microdilution to determine MIC values .
- Cytotoxicity : Assess via MTT assay on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How does the 4-chlorophenoxybutyl side chain influence bioactivity compared to other substituents?
- Answer : Chlorophenoxy groups enhance lipophilicity and membrane penetration, improving antimicrobial efficacy. Comparative studies show Cl-substituted benzimidazoles exhibit lower MIC values (e.g., <3.90 μM against Candida spp.) than non-halogenated analogs due to increased electrophilic interactions with microbial targets . Structure-activity relationship (SAR) analysis via molecular docking can identify key binding residues (e.g., fungal cytochrome P450 enzymes) .
Q. What strategies resolve contradictions in reported activity data across similar benzimidazoles?
- Answer :
- Standardize assays : Use consistent inoculum sizes (e.g., 1–5 × 10⁵ CFU/mL) and growth media (e.g., RPMI-1640 for fungi) .
- Control for stereochemistry : Confirm regioselectivity in synthesis (e.g., 1,4-regioisomer dominance via click chemistry) .
- Cross-validate with orthogonal methods : Pair MIC data with time-kill curves or SEM imaging of microbial membrane disruption .
Q. How can computational tools optimize the compound’s pharmacokinetic profile?
- Answer :
- ADMET prediction : Use software like SwissADME to assess solubility, permeability, and CYP450 inhibition risks.
- Molecular dynamics (MD) simulations : Model interactions with human serum albumin to predict plasma protein binding .
- Retrosynthesis planning : AI tools (e.g., Template_relevance models) propose scalable synthetic routes while minimizing toxic intermediates .
Q. What advanced characterization techniques elucidate solid-state properties?
- Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve 3D structure using OLEX2 software for refinement .
- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset >200°C) .
- Fluorescence spectroscopy : Study electronic transitions for photophysical applications (e.g., λem ~450 nm) .
Methodological Considerations
- Synthetic reproducibility : Ensure anhydrous conditions for chloride intermediates to prevent hydrolysis .
- Bioassay validation : Include positive controls (e.g., fluconazole for antifungal assays) and replicate experiments (n ≥ 3) .
- Data interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent electronic effects (Hammett σ constants) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
